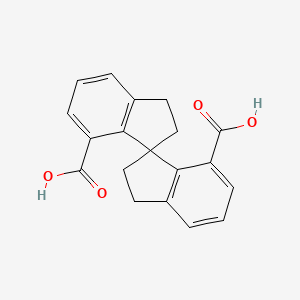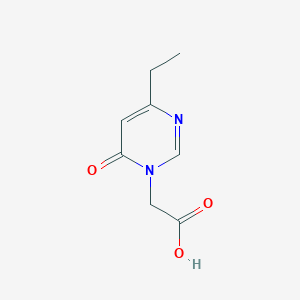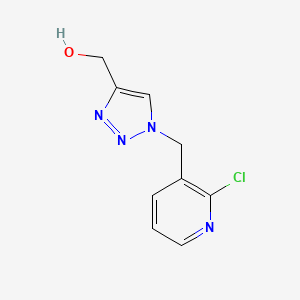
(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
説明
1-(2-Chloropyridin-3-yl)methyl-1H-1,2,3-triazol-4-ylmethanol (CPMT) is an organic compound with a wide range of applications in various scientific fields. CPMT is a versatile and multifunctional molecule with a wide array of potential uses, including as a reagent, a catalyst, and an inhibitor. CPMT is a hybrid molecule that combines the properties of a heterocyclic pyridinium moiety with a 1,2,3-triazol-4-yl moiety, giving it unique properties that make it suitable for a variety of applications.
科学的研究の応用
Synthesis and Structural Studies
- The synthesis of similar triazole compounds and their structural characterization has been a significant area of research. For instance, Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol and studied its crystal structure using X-ray diffraction crystallography, highlighting the importance of such structures in scientific research (Dong & Huo, 2009).
Medicinal Chemistry and Drug Design
- In medicinal chemistry, compounds with triazole structures are often explored for their potential therapeutic applications. For example, Jungheim et al. (2006) utilized pyridine metallation chemistry to synthesize triazole-based NK-1 antagonists, demonstrating the relevance of triazole derivatives in drug design (Jungheim et al., 2006).
Organometallic Chemistry
- Anderson et al. (2013) conducted a comprehensive study on fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole, which included synthesis, spectroscopic analysis, and computational study. This research highlights the application of triazole derivatives in the field of organometallic chemistry (Anderson et al., 2013).
Corrosion Inhibition
- Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for mild steel in acidic medium. Their study showed that these compounds can effectively protect metal surfaces, indicating their utility in industrial applications (Ma et al., 2017).
Material Science
- Holla et al. (2006) synthesized and characterized triazolothiadiazines and triazolothiadiazoles containing 6‐chloropyridin‐3‐yl methyl moiety. These compounds were screened for their antibacterial and insecticidal activities, showcasing the diverse applications of triazole compounds in materials science (Holla et al., 2006).
Photodegradation Studies
- Nag and Dureja (1997) conducted photodegradation studies of the azole fungicide triadimefon, demonstrating the environmental aspects of triazole derivatives in understanding the stability and breakdown of agrochemicals (Nag & Dureja, 1997).
Catalysis
- Ozcubukcu et al. (2009) developed a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions, illustrating the catalytic potential of triazole compounds (Ozcubukcu et al., 2009).
特性
IUPAC Name |
[1-[(2-chloropyridin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-9-7(2-1-3-11-9)4-14-5-8(6-15)12-13-14/h1-3,5,15H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUFUPAFGDPOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



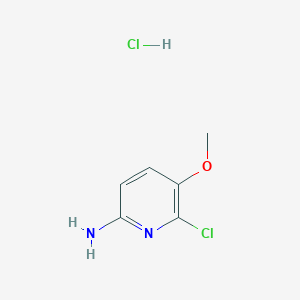
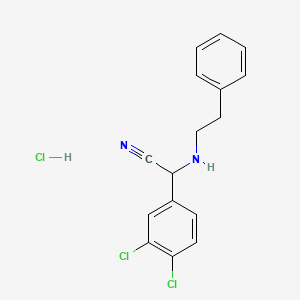
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)


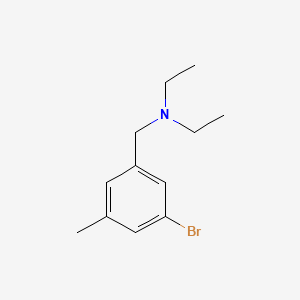

![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)
![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)

